Superior COX Inhibition Potency Compared to the Prodrug Sulindac
Sulindac sulfide demonstrates substantially higher potency as a COX inhibitor than its parent prodrug, sulindac. In enzyme inhibition assays, sulindac sulfide inhibits COX-2 with an IC50 of 1.21 µM, whereas the parent compound, sulindac, exhibits an IC50 of 58 µM [1]. For COX-1 inhibition, sulindac sulfide shows an IC50 of 1.9 µM, compared to a reported IC50 of >100 µM for sulindac [1]. This differential activity is critical for in vitro and in vivo studies focused on COX-mediated mechanisms.
| Evidence Dimension | COX-2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 1.21 µM |
| Comparator Or Baseline | Sulindac (prodrug): IC50 = 58 µM |
| Quantified Difference | 48-fold higher potency for sulindac sulfide |
| Conditions | Enzyme inhibition assay with purified COX-2; conditions from Warner et al. 1999 [1] |
Why This Matters
This confirms the necessity of using the active metabolite rather than the prodrug to achieve meaningful COX inhibition in experimental systems, preventing misinterpretation of dose-response relationships.
- [1] Warner TD, Giuliano F, Vojnovic I, Bukasa A, Mitchell JA, Vane JR. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proc Natl Acad Sci USA. 1999;96(13):7563-7568. View Source
